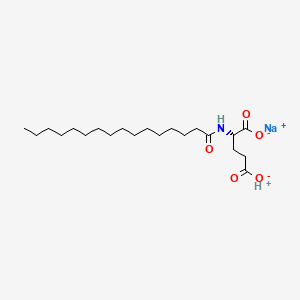

Sodium palmitoyl glutamate

Description

Properties

CAS No. |

35057-12-6 |

|---|---|

Molecular Formula |

C21H38NNaO5 |

Molecular Weight |

407.52 |

IUPAC Name |

sodium (S)-4-carboxy-2-palmitamidobutanoate |

InChI |

InChI=1S/C21H39NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25;/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27);/q;+1/p-1/t18-;/m0./s1 |

InChI Key |

KLIFRVSZGDONER-FERBBOLQSA-M |

SMILES |

O=C(O)CC[C@@H](C([O-])=O)NC(CCCCCCCCCCCCCCC)=O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium palmitoyl glutamate; Monosodium N-palmitoyl-L-glutamate; Sodium N-palmitoyl-L-glutamate; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Palmitoyl Glutamate and Its Derivatives

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines chemical steps with biological catalysis, leveraging the high selectivity and mild reaction conditions of enzymes. nih.govresearchgate.netsemanticscholar.org This approach is particularly advantageous for complex molecules, minimizing the need for extensive protecting group strategies and reducing waste.

L-Glutamic Acid Acylation with Palmitic Acid Derivatives

The core of the synthesis is the acylation of L-glutamic acid. In this step, a palmitoyl (B13399708) group from a palmitic acid derivative is transferred to the amino group of L-glutamic acid. While direct amidation is possible, it often requires harsh conditions. Therefore, an activated form of palmitic acid is typically used.

Common activated derivatives include:

Palmitoyl Chloride: Highly reactive, but its preparation often involves hazardous reagents like thionyl chloride or phosgene.

Palmitic Anhydride: Another reactive species that can be used for acylation.

Palmitic Esters: Can undergo enzyme-catalyzed aminolysis, where an ester is cleaved by the amino group of glutamic acid.

The reaction is a nucleophilic acyl substitution where the amino group of L-glutamic acid attacks the carbonyl carbon of the activated palmitic acid derivative.

Enzymatic Catalysis in Acyl Transfer Reactions

Enzymes, particularly from the hydrolase class (e.g., lipases, proteases), are effective catalysts for acyl transfer reactions under mild conditions. nih.govnih.gov In a non-aqueous or low-water environment, these enzymes can catalyze the formation of amide bonds instead of hydrolysis.

The enzymatic process typically involves a two-step mechanism:

Acylation of the Enzyme: The enzyme's active site (e.g., a serine residue) attacks the acyl donor (e.g., a palmitic acid ester), forming a covalent acyl-enzyme intermediate and releasing the alcohol part of the ester.

Nucleophilic Attack: The amino group of L-glutamic acid attacks the acyl-enzyme intermediate, transferring the palmitoyl group to the glutamic acid and regenerating the free enzyme.

This method offers high regioselectivity, targeting the α-amino group of glutamic acid, and stereoselectivity, preserving the L-configuration of the amino acid.

| Catalyst Type | Example | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical | Pyridine, DMAP | Anhydrous organic solvent, 25-100°C | Fast reaction rates | Low selectivity, potential for racemization, harsh conditions |

| Enzymatic | Candida antarctica lipase B (CALB) | Organic solvent or solvent-free, 40-70°C | High stereo- and regioselectivity, mild conditions, reusable catalyst | Slower reaction rates, potential for enzyme denaturation |

Optimized Chemical Synthesis Protocols

Traditional chemical synthesis remains a cornerstone for large-scale production. Optimization focuses on improving yield, purity, and safety while reducing environmental impact.

Phosgenation-Based Acyl Chloride Generation and Subsequent Coupling

A common industrial method for activating carboxylic acids is their conversion to acyl chlorides. This can be achieved using phosgene (COCl₂) or its safer liquid equivalent, triphosgene. google.comgoogle.comgoogle.com

The process involves two main stages:

Palmitoyl Chloride Formation: Palmitic acid is reacted with phosgene, typically in an inert solvent. The reaction produces palmitoyl chloride, with hydrogen chloride and carbon dioxide as byproducts. google.com

Reaction: C₁₅H₃₁COOH + COCl₂ → C₁₅H₃₁COCl + HCl + CO₂

Schotten-Baumann Coupling: The resulting palmitoyl chloride is then coupled with L-glutamic acid under alkaline aqueous conditions, known as the Schotten-Baumann reaction. A base is added to neutralize the hydrogen chloride formed during the reaction, driving it to completion. google.com

While effective, the high toxicity of phosgene necessitates stringent safety measures and has prompted research into safer alternatives.

Controlled Neutralization Strategies for Sodium Salt Formation

After the N-palmitoyl-L-glutamic acid is formed, it is converted to its sodium salt through neutralization with a sodium base, most commonly sodium hydroxide (NaOH). google.com The stoichiometry of the base is critical as glutamic acid has two carboxylic acid groups.

Monosodium Salt: Addition of approximately one molar equivalent of NaOH neutralizes the more acidic α-carboxylic acid group.

Disodium Salt: Addition of two molar equivalents of base neutralizes both the α- and γ-carboxylic acid groups.

Precise control of pH during the neutralization process is essential to ensure the formation of the desired salt and to prevent hydrolysis of the amide bond under excessively basic conditions. The final product is often isolated by precipitation or spray drying.

| Parameter | Objective | Control Method | Potential Issues |

|---|---|---|---|

| Stoichiometry of Base | Formation of specific salt (mono- or disodium) | Precise addition of NaOH solution | Mixture of salts, incorrect product formation |

| pH | Ensure complete neutralization without side reactions | Real-time pH monitoring and feedback control | Amide bond hydrolysis, product degradation |

| Temperature | Prevent degradation of the product | Cooling/heating jacket on the reaction vessel | Side reactions, decreased product stability |

Green Chemistry Approaches in Palmitoyl Glutamate (B1630785) Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. unibo.itunife.itjcchems.comucm.es In the context of sodium palmitoyl glutamate synthesis, these approaches focus on several key areas:

Alternative Acylating Agents: Replacing hazardous reagents like phosgene and thionyl chloride with safer alternatives. For instance, using propylphosphonic anhydride (T3P®) as a coupling reagent can efficiently form the amide bond with water as the only significant byproduct. unibo.it

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like N,N-dimethylformamide (DMF) with greener solvents. rsc.org Examples include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, performing the reaction in water or under solvent-free conditions.

Catalysis: Utilizing reusable catalysts, such as the enzymes mentioned previously or heterogeneous chemical catalysts, to minimize waste and improve atom economy.

Process Intensification: Employing continuous flow reactors instead of batch reactors can improve safety, energy efficiency, and process control.

These strategies contribute to a more sustainable manufacturing process by reducing waste, minimizing the use of hazardous materials, and lowering energy consumption. rsc.org

Derivatization Strategies for Enhanced Research Utility

Derivatization of this compound involves the chemical modification of its structure to introduce new functional groups. These modifications are instrumental in creating molecular tools for a variety of research purposes, from probing biological interactions to engineering novel self-assembling materials.

Introduction of Reporter Groups for Spectroscopic Probes

To study the localization and dynamics of this compound in various systems, reporter groups with specific spectroscopic properties can be chemically attached to the molecule. These probes allow for detection and quantification using techniques like fluorescence spectroscopy.

One common strategy involves the coupling of a fluorescent dye to the glutamate headgroup or the palmitoyl tail. While specific examples for this compound are not extensively detailed in publicly available literature, the principles of derivatization can be inferred from studies on similar N-acyl amino acids and peptides. For instance, a fluorophore could be introduced by reacting the carboxylic acid groups of the glutamate moiety with an amino-functionalized dye.

Hypothetical Reaction Scheme for Fluorescent Labeling:

A common method for labeling is the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes, which react with primary amines. To apply this to this compound, the glutamate's carboxylic acid groups would first need to be activated, for example, by converting one of them to an amine via a linker. A more direct approach, though not specifically documented for this molecule, could involve coupling a fluorescent hydrazine or amine to one of the glutamate's carboxyl groups using carbodiimide chemistry.

The choice of fluorophore is critical and depends on the desired spectroscopic properties, such as excitation and emission wavelengths, quantum yield, and sensitivity to the local environment.

Table 1: Potential Spectroscopic Probes for Derivatization

| Reporter Group Class | Example Probe | Potential Attachment Site | Detection Method |

| Fluorescent Dyes | Fluorescein isothiocyanate (FITC) | Amine-modified glutamate | Fluorescence Spectroscopy |

| Fluorescent Dyes | Rhodamine B isothiocyanate (RBITC) | Amine-modified glutamate | Fluorescence Spectroscopy |

| Environment-Sensitive Probes | Dansyl chloride | Amine-modified glutamate | Fluorescence Spectroscopy |

| Bioluminescent Probes | Aminoluciferin | Carboxyl group of glutamate | Bioluminescence Imaging |

It is important to note that the introduction of a bulky reporter group can potentially alter the self-assembly properties and biological interactions of the parent molecule. Therefore, careful selection of the probe and the linkage chemistry is essential to minimize steric hindrance and preserve the inherent characteristics of this compound.

Structural Modifications for Modulating Self-Assembly Pathways

The self-assembly of this compound into micelles, vesicles, and other supramolecular structures is dictated by a delicate balance of hydrophobic interactions of the palmitoyl chains and hydrophilic interactions of the glutamate headgroups. By systematically modifying these regions, it is possible to control the aggregation behavior and create novel nanomaterials with tailored properties.

Modification of the Hydrophobic Tail:

Changes in the length, branching, or saturation of the acyl chain can significantly impact the critical micelle concentration (CMC) and the morphology of the resulting aggregates. For instance, studies on other N-acyl amino acid surfactants have shown that increasing the chain length generally leads to a lower CMC due to stronger hydrophobic interactions.

Table 2: Predicted Impact of Acyl Chain Modification on Self-Assembly

| Modification | Predicted Effect on CMC | Predicted Effect on Aggregate Morphology |

| Increase in chain length | Decrease | Transition from spherical to rod-like micelles |

| Introduction of branching | Increase | Disruption of ordered packing, favoring smaller aggregates |

| Introduction of unsaturation | Increase | Kinks in the chain hinder close packing |

Modification of the Hydrophilic Headgroup:

The glutamate headgroup offers several avenues for modification. Esterification of one or both carboxylic acid groups can modulate the charge and hydrogen bonding capabilities of the molecule. For example, the synthesis of diethyl N-palmitoyl glutamate has been reported, creating a non-ionic derivative with altered solubility and interfacial properties nih.gov.

Further derivatization could involve amidation of the carboxylic acid groups with different amino acids or polyethylene glycol (PEG) chains. The introduction of a PEG chain, for example, would be expected to increase the hydrophilicity and steric repulsion between headgroups, potentially leading to the formation of smaller micelles or more stable vesicles.

Research on the self-assembly of N-lauroyl-L-glutamate in water has demonstrated the formation of different phases, including cubic and hexagonal structures, depending on the degree of neutralization and the nature of the counterion researchgate.net. This suggests that even subtle changes to the headgroup environment can have a profound impact on the long-range order of the self-assembled structures. While direct experimental data for such modifications on this compound is limited in the available literature, these principles provide a framework for the rational design of novel derivatives with controlled self-assembly pathways.

Supramolecular Self Assembly of Sodium Palmitoyl Glutamate

Fundamental Principles of Amphiphilic Self-Organization

The self-assembly of sodium palmitoyl (B13399708) glutamate (B1630785) is governed by its amphiphilic nature, possessing a long, hydrophobic palmitoyl tail and a hydrophilic glutamate headgroup. This dual character dictates its behavior in water, leading to the formation of ordered aggregates that minimize unfavorable interactions between the hydrophobic chains and the aqueous solvent.

The primary driving force for the self-assembly of sodium palmitoyl glutamate in water is the hydrophobic effect. The long C16 palmitoyl chains are expelled from the aqueous phase, leading to their aggregation to minimize the disruption of the hydrogen-bonding network of water. This hydrophobic collapse results in the formation of a core composed of the alkyl chains, while the hydrophilic glutamate headgroups remain exposed to the water. acs.org

Electrostatic interactions also play a crucial role, particularly concerning the glutamate headgroup, which contains two carboxylic acid groups. The ionization state of these groups is pH-dependent. At neutral to alkaline pH, the carboxyl groups are deprotonated, resulting in a negatively charged headgroup. google.com This leads to electrostatic repulsion between adjacent molecules, influencing the packing and morphology of the self-assembled structures. acs.org The balance between the attractive hydrophobic forces and the repulsive electrostatic forces is a key determinant of the final aggregate architecture.

Hydrogen bonding is a significant contributor to the stability and structure of acyl amino acid assemblies. The amide linkage between the palmitoyl chain and the glutamate headgroup can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These intermolecular hydrogen bonds contribute to the close packing of the surfactant molecules within the aggregates. chalmers.se Furthermore, the carboxyl groups of the glutamate headgroup can participate in hydrogen bonding, either with water molecules or with neighboring surfactant molecules, further stabilizing the assembly. The presence of these hydrogen bonding networks influences the rigidity and morphology of the resulting supramolecular structures.

The critical aggregation concentration (CAC) is a fundamental parameter that defines the concentration at which individual surfactant molecules (monomers) begin to associate and form larger aggregates, such as micelles. Below the CAC, the surfactant exists predominantly as monomers in solution. Above the CAC, there is a dynamic equilibrium between monomers and aggregates.

The CAC can be determined by monitoring a physical property of the surfactant solution that changes abruptly upon aggregation. Common methods include surface tension measurements, conductivity, and fluorescence spectroscopy. unicam.itmdpi.com For instance, the surface tension of a surfactant solution decreases with increasing concentration until the CAC is reached, after which it remains relatively constant. mdpi.com

The significance of the CAC lies in its indication of the surfactant's efficiency in forming aggregates. A lower CAC value signifies that less surfactant is required to initiate the formation of self-assembled structures, which is a desirable characteristic for many applications.

Hierarchical Self-Assembled Structures

Above the critical aggregation concentration, this compound molecules organize into a variety of hierarchical structures. The specific morphology of these aggregates is dictated by factors such as concentration, temperature, pH, and ionic strength, which in turn influence the balance of intermolecular forces.

One of the most common self-assembled structures formed by surfactants in solution is the micelle. For this compound, the large and charged nature of the glutamate headgroup, with its two carboxylate groups, plays a significant role in determining micellar shape. beilstein-journals.org This large hydrophilic headgroup tends to favor the formation of spherical micelles, where the hydrophobic palmitoyl tails form a core and the hydrophilic glutamate heads form a protective outer shell that interacts with the surrounding water. beilstein-journals.org

The formation of spherical micelles is a consequence of the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail. For many glutamate-based surfactants, the CPP is less than 1/3, which geometrically favors the formation of spherical rather than cylindrical or other elongated micellar structures. beilstein-journals.org This tendency to form spherical micelles can present challenges in applications where viscosity enhancement is desired, as entangled, worm-like micelles are more effective at increasing viscosity. beilstein-journals.org

| Property | Description | Governing Factor |

|---|---|---|

| Shape | Predominantly spherical | Large hydrophilic headgroup, Critical Packing Parameter (CPP) < 1/3 beilstein-journals.org |

| Core | Hydrophobic palmitoyl chains | Hydrophobic effect |

| Shell | Hydrophilic glutamate headgroups | Interaction with aqueous environment |

Under certain conditions, N-acyl amino acids like this compound can self-assemble into more complex, bilayer structures such as vesicles and liposomes. acs.org Vesicles are spherical, hollow structures enclosed by a lipid bilayer, which separates an inner aqueous core from the external aqueous environment. Liposomes are a specific type of vesicle, often synthetically prepared, and can consist of one or more concentric bilayers (unilamellar or multilamellar, respectively). nih.govrsc.org

The formation of these bilayer structures is favored when the packing of the amphiphilic molecules leads to a CPP value between 1/2 and 1. This can be influenced by factors that reduce the effective headgroup area or increase the effective volume of the hydrophobic tail. For instance, changes in pH that protonate one of the carboxyl groups in the glutamate headgroup can reduce its charge and effective size, potentially favoring the formation of bilayers. researchgate.net

Nanofibrillar and Nanosheet Morphologies

Under specific conditions of concentration, pH, and temperature, this compound can self-assemble into well-defined, high-aspect-ratio nanostructures, predominantly nanofibrils and nanosheets. nih.gov These morphologies arise from the amphiphilic nature of the molecule, which consists of a long hydrophobic palmitoyl tail and a hydrophilic glutamate headgroup.

The formation of these ordered assemblies is a spontaneous process driven by the tendency of the hydrophobic tails to minimize contact with water, leading to their aggregation. nih.govnih.gov Simultaneously, the hydrophilic headgroups remain exposed to the aqueous environment. This molecular arrangement results in the formation of extended, one-dimensional fibrillar structures or two-dimensional sheet-like aggregates. nih.gov The dimensions of these nanostructures can vary, with fibrils often exhibiting lengths of several micrometers. nih.gov

Beta-Sheet Formation as a Driving Force for Ordered Assemblies

A primary driving force behind the formation of these ordered nanofibrillar and nanosheet structures is the establishment of intermolecular hydrogen bonds, leading to the formation of β-sheet-like arrangements. nih.govresearchgate.net This type of secondary structure is commonly observed in the self-assembly of peptides and peptide amphiphiles. nih.govmdpi.com

Environmental and Systemic Modulators of Self-Assembly

The self-assembly of this compound is highly sensitive to its surrounding environment. Factors such as pH, temperature, ionic strength, and the presence of other molecules can significantly influence the morphology and stability of the resulting supramolecular structures.

Influence of pH on Molecular Conformation and Supramolecular Structure

At low pH, the carboxylic acid groups are protonated, reducing the electrostatic repulsion between the headgroups and favoring aggregation. acs.org As the pH increases towards the pKa of the γ-carboxyl group, a mixture of protonated and deprotonated states exists, influencing the packing of the molecules. mdpi.com At neutral and alkaline pH, both carboxyl groups are deprotonated, leading to increased electrostatic repulsion. medicoverhospitals.inacs.org This can result in a transition from larger aggregates like fibrils or sheets to smaller structures such as micelles. nih.gov The conformation of the glutamate headgroup itself can also be affected by pH, further influencing the geometry of the self-assembled structures. pnas.org

| pH Condition | Ionization State of Glutamate Headgroup | Dominant Interaction | Resulting Supramolecular Structure |

|---|---|---|---|

| Acidic (e.g., pH 2) | Primarily protonated (positive or neutral charge) medicoverhospitals.in | Reduced electrostatic repulsion, hydrogen bonding acs.org | Larger aggregates, potential for fibril/sheet formation nih.gov |

| Near Neutral (e.g., pH 6-7) | Mixture of protonated and deprotonated states mdpi.com | Balance of repulsion and attraction | Transition structures, smaller aggregates nih.govmdpi.com |

| Alkaline (e.g., pH > 8) | Primarily deprotonated (negative charge) medicoverhospitals.in | Increased electrostatic repulsion acs.org | Smaller, discrete micelles nih.gov |

Impact of Temperature on Phase Transitions and Assembly Dynamics

Temperature is another crucial parameter that modulates the self-assembly of this compound. nih.govmatilda.science It influences both the kinetic and thermodynamic aspects of the aggregation process. nih.gov An important characteristic is the Krafft point, the temperature above which the solubility of the surfactant increases significantly, allowing for the formation of micelles. matilda.science

Heating can induce phase transitions in the aggregated structures. For instance, an ordered gel phase composed of nanofibrils might transition to a more disordered solution of micelles upon heating. researchgate.net This transition is often reversible. Temperature also affects the fluidity of the hydrophobic palmitoyl chains within the aggregates. nih.gov At higher temperatures, the chains are more mobile, which can influence the packing and stability of the self-assembled structures. nih.govresearchgate.net The kinetics of self-assembly are also temperature-dependent, with higher temperatures generally leading to faster assembly dynamics. nih.gov

| Temperature Range | State of Palmitoyl Chains | Effect on Self-Assembly | Typical Structures |

|---|---|---|---|

| Below Krafft Point | Crystalline or gel-like | Low solubility, formation of precipitates or hydrated crystals | Crystalline solids |

| Above Krafft Point | Liquid-like, more fluid nih.gov | Increased solubility, formation of micelles and other aggregates matilda.science | Micelles, vesicles, nanofibrils |

| High Temperatures | Highly fluid researchgate.net | Can lead to disassembly of ordered structures researchgate.net | Primarily smaller micelles |

Effects of Ionic Strength and Counterion Specificity

The ionic strength of the solution, determined by the concentration of dissolved salts, significantly affects the self-assembly of ionic surfactants like this compound. researchgate.netntu.edu.sg The addition of salt screens the electrostatic repulsion between the negatively charged glutamate headgroups. researchgate.net This reduction in repulsion allows the molecules to pack more closely, promoting the formation of larger and more complex aggregates at lower surfactant concentrations. nih.govresearchgate.net

The type of counterion present in the solution (e.g., Na+, K+, Ca2+) can also have a specific effect. Divalent cations like Ca2+, for instance, are more effective at screening charges and can act as bridges between headgroups, leading to the formation of more robust and ordered structures such as nanofibers. acs.org The size and hydration of the counterion can influence its binding to the surfactant headgroup and thus modulate the aggregation behavior. researchgate.net

Role of Co-surfactants and Hybrid Assembly Systems

The introduction of co-surfactants or other amphiphilic molecules can lead to the formation of mixed or hybrid supramolecular assemblies with novel properties. rjptonline.orgatamanchemicals.com Co-surfactants, which are typically shorter-chain alcohols or other surfactants, can incorporate themselves into the this compound aggregates. rjptonline.org

Biomolecular Interactions and Mechanistic Studies Involving Palmitoyl Glutamate Moiety

Interactions with Model Biological Membranes

Model biological membranes, such as lipid bilayers, are indispensable tools for dissecting the molecular mechanisms by which surfactant-like molecules interact with cell membranes. These systems allow for the precise control of lipid composition, providing a simplified yet relevant environment to study permeation, insertion, and the resulting modulation of membrane properties.

The insertion of amphiphilic molecules like sodium palmitoyl (B13399708) glutamate (B1630785) into a lipid bilayer is a thermodynamically driven process governed by the properties of both the molecule and the membrane. The hydrophobic palmitoyl chain readily partitions into the nonpolar core of the bilayer, while the charged glutamate headgroup remains anchored at the polar membrane-water interface. Studies on similar molecules using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers provide a framework for understanding this mechanism.

The process begins with the adsorption of the molecule to the bilayer surface, followed by the insertion of the hydrophobic tail into the lipid core. Molecular dynamics simulations of various neurotransmitters and amphiphilic peptides have shown that this insertion can be guided by specific residues and can disturb the order of surrounding phospholipid tails researchgate.net. For sodium palmitoyl glutamate, the long, saturated C16 palmitoyl chain would drive its insertion into the hydrophobic membrane interior. The negatively charged glutamate headgroup would interact with the choline (B1196258) and phosphate (B84403) groups of the POPC lipids at the interface. nih.gov. This interaction is influenced by factors such as solute conformation and its precise location and orientation within the membrane researchgate.net. The complete translocation, or permeation, of the entire charged molecule across the bilayer is generally an energetically costly and slow process without the aid of a transporter protein pnas.org. The primary interaction is therefore the stable insertion into a single leaflet of the bilayer.

The incorporation of exogenous molecules into a lipid bilayer invariably alters its collective physical properties. Key parameters affected include membrane fluidity and the bending modulus (or bending rigidity), which describes the energy required to curve the membrane.

Bending Modulus: The bending modulus is sensitive to lipid shape and inter-lipid interactions. Research on various lipid mixtures shows that membrane composition is a primary determinant of bending rigidity mdpi.comresearchgate.net. For instance, increasing cholesterol content in a DOPC bilayer from 0 to 40 mol% increases the bending modulus significantly researchgate.net. The presence of lipids with different intrinsic curvatures also modulates the bending modulus; for example, membranes containing phosphatidylethanolamine (B1630911) (PE) are considerably less resistant to bending than PE-free membranes mdpi.com. While direct data for this compound is limited, studies on similar systems suggest that the insertion of such an amphiphile would alter the membrane's elastic properties. The molecule's cone-like shape (large headgroup, single tail) could locally alter membrane curvature stress. A decrease in the bending modulus of model membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine has been observed in the presence of L-glutamate, suggesting the headgroup itself can influence membrane mechanics researchgate.netdntb.gov.ua.

Table 1: Bending Modulus (k) of Various Model Lipid Membranes

| Membrane Composition | Bending Modulus (k) in kBT | Reference |

|---|---|---|

| DOPC with 0% Cholesterol | 21.2 ± 1.0 | researchgate.net |

| DOPC with 40% Cholesterol | 31.6 ± 0.9 | researchgate.net |

| PE-Free Membranes | 22.1 ± 2.0 | mdpi.com |

| Membranes with 45 mol% DOPE | 4.8 ± 1.8 | mdpi.com |

| Rigid Membrane (Tubule Diameter ~400 nm) | ~76 | pnas.org |

| Fluid Membrane (Tubule Diameter ~240 nm) | ~20 | pnas.org |

The behavior of this compound at bio-mimetic interfaces, such as an air-water interface, is characteristic of amino acid-based surfactants. These molecules are known to be highly surface-active, efficiently reducing the surface tension of water researchgate.net. The amphiphilic nature drives them to the interface, where the hydrophobic palmitoyl tails orient away from the aqueous phase and the hydrophilic glutamate headgroups remain in contact with water researchgate.net.

At the interface, these molecules form a film whose properties are dictated by intermolecular interactions. The glutamate headgroups can participate in electrostatic repulsions and hydrogen bonding, which, along with the van der Waals interactions between the palmitoyl chains, determines the packing and stability of the film researchgate.net. Studies on similar protein and polyelectrolyte complexes at air/water interfaces show that the structure and stability of the adsorbed layer are complex and depend on factors like pH and concentration acs.org. The ability to form stable, packed monolayers is a hallmark of this class of surfactants.

Enzymatic Recognition and Degradation Pathways of Glutamate Derivatives

The degradation of this compound would involve the enzymatic cleavage of its constituent parts. The glutamate moiety is a central molecule in cellular metabolism and is acted upon by several key enzymes. The accessibility of the glutamate headgroup to these enzymes when it is part of the larger surfactant molecule and potentially inserted in a membrane is a critical factor for its metabolic fate.

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a pivotal role in nitrogen and carbon metabolism by catalyzing the reversible oxidative deamination of L-glutamate into α-ketoglutarate and ammonia (B1221849). researchgate.netnih.govnih.gov. This reaction links amino acid metabolism directly with the Krebs (TCA) cycle, providing anaplerotic carbon skeletons or facilitating the disposal of excess nitrogen. wikipedia.orgmpg.de.

The activity of mammalian GDH is subject to complex allosteric regulation, making it a key sensor of the cell's energy state. nih.gov. Adenosine (B11128) diphosphate (B83284) (ADP) and leucine (B10760876) act as allosteric activators, signaling a need for energy and activating glutamate catabolism to fuel the TCA cycle. nih.govmdpi.com. Conversely, guanosine (B1672433) triphosphate (GTP) and adenosine triphosphate (ATP) are potent inhibitors, indicating an energy-replete state. nih.govmdpi.com. This regulation is crucial for maintaining homeostasis; for instance, loss-of-function mutations that abrogate GTP inhibition lead to the hyperinsulinism/hyperammonemia (HHS) syndrome. nih.gov. For the glutamate moiety of this compound to be metabolized by GDH, it would first need to be transported into the mitochondrial matrix and potentially be cleaved from its palmitoyl tail, as the large amphiphilic structure may hinder its access to the enzyme's active site.

Table 2: Allosteric Regulators of Mammalian Glutamate Dehydrogenase (GDH)

| Regulator | Effect on GDH Activity | Metabolic Signal | Reference |

|---|---|---|---|

| ADP | Activation | Low energy state | nih.govnih.gov |

| Leucine | Activation | High amino acid levels | nih.govmdpi.com |

| GTP | Inhibition | High energy state | nih.govnih.gov |

| ATP | Inhibition | High energy state | mdpi.com |

| NADH | Inhibition (at a second site) | High catabolic reductive potential | nih.gov |

| Palmitoyl-CoA | Inhibition | High fatty acid levels | nih.gov |

Glutamate decarboxylase (GAD) is an enzyme that catalyzes the irreversible α-decarboxylation of L-glutamate to form the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and carbon dioxide (CO2). wikipedia.orgmdpi.com. This reaction is a critical step in the synthesis of GABA in the central nervous system and is also utilized by microorganisms as an acid resistance mechanism. mdpi.comnih.gov. GAD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, meaning it requires vitamin B6 as a cofactor. wikipedia.orgmdpi.com.

The catalytic mechanism proceeds via the formation of a Schiff base between the aldehyde group of PLP and a lysine (B10760008) residue in the enzyme's active site. wikipedia.org. The substrate, glutamate, then displaces the lysine to form a new Schiff base with PLP. This positions the α-carboxyl group of glutamate for decarboxylation. uniroma1.it. In mammals, two major isoforms, GAD65 and GAD67, are encoded by separate genes and exhibit different subcellular locations and regulatory properties, contributing to distinct pools of GABA. wikipedia.org. The degradation of the glutamate moiety of this compound by GAD would require the headgroup to be accessible to the enzyme's active site. The attachment of the bulky palmitoyl chain could sterically hinder this interaction, suggesting that cleavage of the amide bond linking the two components would likely be a prerequisite for GAD-mediated metabolism.

Investigation of General Amino Acid Degradation Enzymes

The degradation of amino acids is a fundamental cellular process. In the context of glutamate, several enzymes are key to its catabolism. These enzymes are not specific to a palmitoyl-glutamate moiety but act on the glutamate portion.

Key enzymes involved in glutamate degradation include:

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of L-glutamate into α-ketoglutarate and ammonia. nih.govfrontiersin.orgresearchgate.net This reaction links amino acid and carbohydrate metabolism through the citric acid cycle. researchgate.net In some bacteria like Bacillus subtilis, GDH is primarily involved in glutamate degradation. researchgate.net

Glutamate-Pyruvate Transaminase (GPT): Also known as Alanine Aminotransferase (ALT), this enzyme transfers the amino group from glutamate to pyruvate, forming α-ketoglutarate and alanine. nih.gov Studies have shown that GPT can effectively reduce neurotoxic levels of glutamate. nih.gov

Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. nih.govfrontiersin.org While primarily an anabolic enzyme, it plays a role in ammonia detoxification and the glutamate-glutamine cycle, which is crucial for neurotransmitter recycling in the brain. nih.govfrontiersin.org

Glutamate Synthase (GOGAT): This enzyme works in concert with glutamine synthetase to assimilate ammonia. It transfers the amide group from glutamine to α-ketoglutarate, producing two molecules of glutamate. nih.gov

Phosphate-Activated Glutaminase (PAG): This mitochondrial enzyme hydrolyzes glutamine to glutamate and ammonia and is particularly important in neurons for regenerating the neurotransmitter glutamate. frontiersin.org

Glutamate Oxidases: These enzymes catalyze the oxidation of glutamate to α-ketoglutarate, ammonia, and hydrogen peroxide. mdpi.com

The activity of these enzymes is crucial for maintaining cellular homeostasis and preventing excitotoxicity, a pathological process where excessive glutamate levels lead to neuronal damage. nih.gov

Table 1: Key Enzymes in Glutamate Degradation

| Enzyme | Location | Reaction | Function |

| Glutamate Dehydrogenase (GDH) | Mitochondria | L-glutamate + NAD(P)+ + H2O ⇌ α-ketoglutarate + NAD(P)H + NH4+ + H+ | Links amino acid and carbohydrate metabolism. frontiersin.orgresearchgate.net |

| Glutamate-Pyruvate Transaminase (GPT) | Cytosol/Mitochondria | L-glutamate + Pyruvate ⇌ α-ketoglutarate + L-alanine | Amino group transfer; neuroprotection. nih.gov |

| Glutamine Synthetase (GS) | Cytosol (primarily astroglial) | L-glutamate + ATP + NH3 → L-glutamine + ADP + Pi | Ammonia detoxification, glutamine synthesis. nih.govfrontiersin.org |

| Phosphate-Activated Glutaminase (PAG) | Mitochondria | L-glutamine + H2O → L-glutamate + NH3 | Glutamate regeneration in neurons. frontiersin.org |

Protein Acylations: S-Palmitoylation and N-Palmitoylation

Protein palmitoylation is a reversible post-translational modification involving the attachment of a 16-carbon palmitic acid to a protein. frontiersin.orgcreative-proteomics.com This process, most commonly S-palmitoylation, involves the formation of a thioester bond between the palmitoyl group and the thiol of a cysteine residue. frontiersin.orgportlandpress.com N-palmitoylation, the attachment of palmitate to an N-terminal glycine (B1666218) via an amide bond, is a less common and generally irreversible modification. The reversible nature of S-palmitoylation allows for dynamic regulation of protein function. frontiersin.orgwikipedia.orgnih.gov

Exploration of Palmitoyl Acyltransferases (DHHC enzymes)

The enzymatic addition of palmitate to proteins is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), characterized by a conserved Asp-His-His-Cys (DHHC) motif within a cysteine-rich domain. portlandpress.comnih.govfrontiersin.org There are at least 23 DHHC-containing PATs identified in mammals (DHHC1-23). frontiersin.org

These integral membrane enzymes catalyze S-acylation through a two-step "ping-pong" mechanism: wikipedia.org

Autoacylation: The DHHC enzyme first reacts with palmitoyl-CoA, resulting in the formation of a palmitoylated enzyme intermediate. nih.govwikipedia.org

Acyl Transfer: The palmitoyl group is then transferred from the enzyme's active site cysteine to a cysteine residue on the substrate protein. portlandpress.comnih.govwikipedia.org

DHHC enzymes exhibit substrate specificity, with different DHHC proteins palmitoylating distinct sets of proteins. portlandpress.com Some DHHC enzymes possess additional domains, such as PDZ-binding motifs or SH3 domains, which may facilitate specific enzyme-substrate interactions. portlandpress.com The activity of DHHC enzymes can also be regulated, for instance, by their self-association into dimers, which may represent an inactive state. cornell.edu

Impact on Protein-Membrane Interactions and Subcellular Localization

A primary function of palmitoylation is to increase the hydrophobicity of a protein, thereby promoting its association with cellular membranes. portlandpress.comnih.gov This modification can anchor soluble proteins to membranes and influence the trafficking and subcellular localization of transmembrane proteins. nih.govnih.gov

Palmitoylation plays a crucial role in targeting proteins to specific membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. nih.govbiologists.com The dynamic nature of palmitoylation allows for the regulated movement of proteins between different cellular compartments. For example, a cycle of palmitoylation and depalmitoylation can shuttle proteins like H-Ras and N-Ras between the Golgi apparatus and the plasma membrane. tandfonline.com This rapid, non-vesicular trafficking is significantly faster than traditional vesicular transport. tandfonline.com

For some proteins, palmitoylation acts as a secondary membrane anchor, working in conjunction with other modifications like myristoylation or prenylation to ensure stable membrane association. nih.gov

Regulation of Protein Function through Palmitoylation (e.g., Glutamate Receptors, Sodium Channels)

Beyond controlling subcellular localization, palmitoylation directly regulates the function of numerous proteins, including ion channels and receptors. frontiersin.orgportlandpress.com This regulation can occur through several mechanisms:

Conformational Changes: The addition of a palmitate group can induce conformational changes in a protein, altering its activity or interaction with other molecules. frontiersin.orgportlandpress.com

Protein-Protein Interactions: Palmitoylation can either promote or inhibit the interaction of a protein with its binding partners. wikipedia.orgnih.govportlandpress.com

Protein Stability: The modification can affect protein stability by preventing misfolding or degradation. frontiersin.org

Glutamate Receptors: Palmitoylation is a key regulator of ionotropic glutamate receptors, such as AMPA and NMDA receptors, which are critical for synaptic plasticity. nih.govfrontiersin.org

AMPA Receptors: Palmitoylation of AMPA receptors regulates their trafficking and surface expression. For instance, palmitoylation at one site can cause the receptor to be retained in the Golgi apparatus, while depalmitoylation allows its transport to the cell surface. frontiersin.org Palmitoylation of the scaffolding protein PSD95, which interacts with AMPA receptors, changes its conformation from a compact to an extended state, promoting interactions with the receptors. pnas.org

NMDA Receptors: GluN2A and GluN2B subunits of NMDA receptors have two distinct cysteine clusters that are palmitoylated, differentially regulating their surface expression. plos.org Palmitoylation of one cluster increases surface expression, while modification of the second cluster promotes retention in the Golgi. plos.org

Sodium Channels: Voltage-gated sodium channels (Nav) are also subject to regulation by S-palmitoylation. nih.govpnas.org

Palmitoylation is essential for the proper biosynthesis and trafficking of Nav channels to the plasma membrane. pnas.orgjhu.edu

The modification can alter the channel's gating properties, influencing neuronal excitability. nih.govpnas.org For example, chemical inhibition of palmitoylation in rNav1.2a channels alters their gating behavior. pnas.orgkuleuven.be

Palmitoylation can also affect the pharmacological properties of sodium channels, altering their sensitivity to certain toxins. pnas.orgjhu.edukuleuven.be The β2 subunit of the sodium channel is S-acylated, which increases its association with detergent-resistant membranes, suggesting a role in targeting the channel to lipid rafts. biologists.com

Reversibility of Palmitoylation via Thioesterase Enzymes

The reversibility of S-palmitoylation is a key feature that allows for the dynamic regulation of protein function. wikipedia.orgnih.gov The removal of the palmitate group is catalyzed by a class of enzymes called acyl-protein thioesterases (APTs) or depalmitoylases. wikipedia.orgwikipedia.org

Three main classes of depalmitoylating enzymes have been identified: frontiersin.org

Acyl-Protein Thioesterases (APTs): APT1 (also known as LYPLA1) and APT2 (LYPLA2) are the most well-characterized cytosolic thioesterases. nih.govnih.govportlandpress.com They belong to the α/β hydrolase superfamily and possess a conserved catalytic triad. wikipedia.orgacs.org These enzymes were initially identified as depalmitoylases for G proteins and have since been shown to act on a variety of substrates. nih.govportlandpress.com

Palmitoyl-Protein Thioesterases (PPTs): PPT1 is a lysosomal thioesterase that removes palmitate from proteins destined for degradation. wikipedia.orgfrontiersin.org Mutations in PPT1 cause a severe neurodegenerative disease, highlighting the importance of this process. frontiersin.org

α/β Hydrolase Domain-containing (ABHD) proteins: The ABHD17 family of hydrolases also contributes to the depalmitoylation of specific proteins, including Ras-family GTPases. frontiersin.orgnih.gov

The interplay between PATs and APTs creates a palmitoylation-depalmitoylation cycle that controls the localization and activity of many signaling proteins. tandfonline.comwustl.edu This cycle allows cells to rapidly respond to extracellular signals by altering the palmitoylation status of key proteins. wustl.edu

Table 2: Key Enzymes in the Palmitoylation Cycle

| Enzyme Family | Function | Key Examples | Cellular Location |

| Palmitoyl Acyltransferases (PATs) | Adds palmitate to proteins (Palmitoylation) | DHHC enzymes (e.g., DHHC3, DHHC7) portlandpress.com | Integral membrane proteins |

| Acyl-Protein Thioesterases (APTs) | Removes palmitate from proteins (Depalmitoylation) | APT1, APT2 nih.govnih.gov | Cytosol |

| Palmitoyl-Protein Thioesterases (PPTs) | Removes palmitate from proteins (Depalmitoylation) | PPT1 wikipedia.orgfrontiersin.org | Lysosomes |

| ABHD family | Removes palmitate from proteins (Depalmitoylation) | ABHD17 hydrolases frontiersin.orgnih.gov | Various |

Computational and Theoretical Investigations of Sodium Palmitoyl Glutamate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations compute the motion of atoms and molecules over time by applying Newton's equations of motion, allowing researchers to observe dynamic processes in silico. Both all-atom (AA) and coarse-grained (CG) models are employed to study systems containing N-acyl amino acid surfactants like Sodium Palmitoyl (B13399708) Glutamate (B1630785). CG models, such as the MARTINI force field, group atoms into single interaction sites, enabling the simulation of larger systems over longer timescales, which is crucial for observing complex processes like self-assembly and morphogenesis. nih.govmagtech.com.cncdnsciencepub.com AA simulations, while more computationally intensive, provide detailed resolution of molecular interactions, including specific hydrogen bonds and conformational states. acs.orgnih.gov

Simulating Self-Assembly Processes and Morphogenesis

MD simulations have been instrumental in elucidating the mechanisms by which amphiphilic molecules like Sodium Palmitoyl Glutamate spontaneously organize in aqueous solutions. The process is primarily driven by the hydrophobic effect, where the palmitoyl tails avoid contact with water, leading to the formation of aggregates where the hydrophilic glutamate headgroups are exposed to the solvent. nih.govaip.org

Simulations show that self-assembly often proceeds through a multi-step process:

Initial Aggregation: Monomers rapidly form small, disordered clusters. acs.orgnih.gov

Cluster Growth and Ripening: These small aggregates then merge into larger clusters, or larger aggregates grow at the expense of smaller ones. acs.orgnih.gov

Morphological Formation: The clusters eventually organize into well-defined structures such as spherical or elongated micelles and, under certain conditions, vesicles or lamellar bilayers. acs.orgnih.govfrontiersin.org

The final morphology of the aggregates is influenced by factors including surfactant concentration, pH, and the presence of counterions like Na+. acs.orgfrontiersin.org For N-acyl amino acid surfactants, simulations highlight the importance of intermolecular hydrogen bonds between the amide linkages in the headgroup region, which contribute to closer packing and stability of the resulting aggregates. chalmers.sersc.orgresearchgate.net Coarse-grained simulations of similar amino acid-based surfactants, such as sodium lauroyl sarcosinate, have successfully modeled the transition from spherical to worm-like micelles, a process critical for tuning the rheological properties of formulations. frontiersin.org

Table 1: Representative Parameters in MD Simulations of Amino Acid-Based Surfactant Self-Assembly This table compiles typical parameters from various studies on related surfactant systems to illustrate common computational approaches.

| Parameter | Description | Examples from Literature | References |

|---|---|---|---|

| Force Field | Defines the potential energy function of the system. | MARTINI (Coarse-Grained), CHARMM36 (All-Atom), GROMOS (All-Atom) | nih.govnih.govfrontiersin.org |

| Water Model | Represents the solvent. | MARTINI Water (CG), TIP3P (All-Atom) | nih.govwiley.com |

| System Size | Number of surfactant and solvent molecules. | 12-60 surfactant molecules in simulation boxes of ~18-22 nm. | acs.orgfrontiersin.org |

| Simulation Time | Duration of the simulation. | Nanoseconds (ns) for All-Atom, Microseconds (µs) for Coarse-Grained. | acs.orgwiley.com |

| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) | acs.org |

Modeling Interactions with Membrane Proteins and Lipid Bilayers

MD simulations are used to model how this compound interacts with and integrates into biological membranes. These simulations typically place the surfactant near a pre-equilibrated lipid bilayer, such as one composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), and observe the subsequent interactions. wiley.combrieflands.com

Key findings from simulations of palmitoylated molecules and related surfactants reveal:

Membrane Anchoring: The hydrophobic palmitoyl chain readily inserts into the nonpolar core of the lipid bilayer, serving as a membrane anchor. nih.govresearchgate.net Simulations of palmitoylated proteins show that the insertion of just a few terminal carbon atoms of the acyl chain is sufficient to overcome the initial energy barrier at the water-bilayer interface. nih.gov

Headgroup Interactions: The negatively charged glutamate headgroup and the amide linkage remain at the polar lipid-water interface. brieflands.com Here, it can form electrostatic interactions and hydrogen bonds with the phosphate (B84403), carboxyl, and amine groups of the surrounding lipid headgroups and with water molecules. brieflands.comnih.gov

Role of Sodium Ions: Sodium counterions are found to penetrate the water/lipid interface, where they coordinate with the negatively charged carboxylate groups of the glutamate and the phosphate and carbonyl oxygen atoms of the lipid molecules. nih.gov This interaction can influence the local structure and packing of the lipids. nih.gov

Membrane Perturbation: The insertion of surfactant molecules can locally perturb the membrane structure. This is quantified by measuring changes in properties like the area per lipid and the lipid acyl chain order parameters (SCD), which describe the conformational freedom of the lipid tails. brieflands.commdpi.com Studies on the lipopeptide surfactin, which also has an amino acid component and a lipid tail, show it destabilizes anionic membranes more than zwitterionic ones. brieflands.com

Characterization of Conformational Dynamics and Interfacial Behavior

Simulations provide detailed characterization of the conformational flexibility of this compound and its behavior at interfaces, such as the air-water or oil-water interface, which is fundamental to its role as a surfactant.

At the air-water interface, MD simulations of N-acyl amino acid surfactants show that the molecules adopt a conformation where the palmitoyl tail extends into the air (or non-aqueous phase) while the glutamate headgroup is hydrated in the water phase. rsc.orgresearchgate.net The packing density at the interface is significantly influenced by intermolecular hydrogen bonds between the amide groups of neighboring surfactant molecules. chalmers.sersc.org For surfactants with dicarboxylic amino acids like glutamate, the pH of the solution is a critical factor, as it determines the protonation state of the two carboxyl groups, thereby altering the headgroup's charge, size, and interaction potential. chalmers.se Constant pH MD simulations can effectively model this pH-dependent behavior. cdnsciencepub.com

The conformational dynamics of the flexible palmitoyl chain are often analyzed by calculating the order parameter for each carbon-carbon bond. nih.gov These calculations reveal how the chain's flexibility changes upon insertion into a micelle core or a lipid bilayer, with the chain generally becoming more ordered and less flexible within these constrained hydrophobic environments. nih.gov

Quantum Chemical Calculations and Docking Studies

Quantum mechanics (QM) and molecular docking are computational techniques that provide a deeper understanding of electronic structure, reactivity, and non-covalent binding interactions.

Elucidating Molecular Interactions and Binding Affinities

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.govresearchgate.net For ligands containing a palmitoyl group, docking studies reveal that the long acyl chain typically occupies hydrophobic pockets in the receptor's binding site, while the polar headgroup forms specific hydrogen bonds and electrostatic interactions with polar or charged amino acid residues. nih.govoatext.com

In silico docking simulations of N-palmitoyl-serine with the nuclear receptor NR4A2, for example, predicted a binding energy of -8.139 kcal/mol, stabilized by hydrogen bonds with glutamate and threonine residues. oatext.com Similar studies on other palmitoylated ligands have identified key interacting residues such as Tyrosine, Serine, and Alanine and have been used to successfully identify potential inhibitors for enzymes like cyclooxygenase-2. nih.govresearchgate.net

Table 2: Illustrative Docking Study Results for Palmitoylated Ligands This table presents example findings from docking studies on various palmitoylated molecules to demonstrate the type of data generated.

| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | References |

|---|---|---|---|---|

| Palmitoyl Anthranilic Acid | Cyclooxygenase-2 (COX-2) | Not specified, but better than inhibitor | ALA527, GLY526, SER530, TYR385 | researchgate.net |

| N-palmitoyl-serine | Nuclear Receptor NR4A2 | -8.139 | GLU-445, THR-567, THR-595 | oatext.com |

| Palmitic Acid | Palmitoyl Acyl-Transferase (PfDHHC1) | -6.2 | Not specified | researchgate.net |

| Palmitoyl Thymidine Derivative | Monkeypox Virus Protein | -7.5 | Not specified | mdpi.com |

Predicting Energetic Landscapes of Conformational Changes

The function of molecules like this compound often involves transitions between different conformational states, such as a monomer in solution inserting into a lipid bilayer or the flexible palmitoyl chain adopting different arrangements. These processes involve overcoming energy barriers. Advanced simulation techniques can map the free energy landscape associated with these changes.

For example, PMF calculations for the permeation of drug molecules through a lipid bilayer show a characteristic profile: a small energy barrier to enter the headgroup region, followed by a significant energy decrease (a free energy well) as the molecule enters the hydrophobic core. cardiff.ac.uk The rate-limiting step for passive lipid transport across a membrane is often the breakage of hydrophobic contacts between the lipid and the membrane, and the free energy barrier for this process is higher for longer, saturated acyl chains compared to shorter, unsaturated ones. escholarship.org Similarly, the fusion of lipid vesicles involves overcoming energy barriers associated with the rearrangement of lipid molecules, which can be estimated from simulations to be in the range of 8–15 kBT. nih.gov These computational approaches allow for a quantitative prediction of the energetic feasibility and kinetics of the dynamic processes that this compound undergoes.

Coarse-Grained and Multi-Scale Modeling Approaches

To understand the behavior of this compound from the molecular to the macroscopic level, researchers employ sophisticated computational methods like coarse-grained (CG) and multi-scale modeling. ifpenergiesnouvelles.fr These techniques are essential for studying complex processes such as self-assembly that occur over time and length scales beyond the reach of traditional all-atom (AA) simulations. acs.orgacs.org

Simulation of Large-Scale Supramolecular Structures

Coarse-grained modeling simplifies molecular representations by grouping multiple atoms into single interaction sites, or "beads." tristanbereau.com This reduction in complexity allows for the simulation of larger systems for longer durations, making it particularly suitable for observing the spontaneous formation of large-scale supramolecular structures. tdx.catresearchgate.net For surfactants like this compound, CG simulations are instrumental in predicting how individual molecules (monomers) aggregate in solution to form structures such as micelles and bilayers. uva.nl

The process begins by developing a CG model where, for instance, the hydrophobic palmitoyl tail and the hydrophilic glutamate headgroup are represented by a series of distinct beads. The interactions between these beads are defined by a force field, which is parameterized to reproduce key properties, such as thermodynamic data, often derived from more detailed atomistic simulations or experimental results. tristanbereau.com

By simulating thousands of these CG surfactant molecules in a solvent (which is also typically coarse-grained), researchers can observe the self-assembly process directly. researchgate.net These simulations provide critical data on the system's behavior, including:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Aggregation Number: The average number of surfactant molecules in a micelle.

Morphology: The shape and size of the resulting aggregates (e.g., spherical or cylindrical micelles, lipid bilayers). tdx.catuva.nl

Computational studies on similar amphiphilic molecules, such as peptide amphiphiles with palmitoyl tails, demonstrate the power of CG simulations in capturing the spontaneous self-assembly into complex nanostructures like nanofibers. These simulations elucidate the key molecular interactions—hydrophobic, electrostatic, and hydrogen bonding—that govern the formation and stability of these assemblies. researchgate.net

Table 1: Representative Parameters in a Coarse-Grained Simulation of Surfactant Self-Assembly

This table illustrates typical particle types and interaction parameters that could be used in a Martini-based coarse-grained simulation of a system containing an acyl glutamate surfactant. The Martini force field is a widely used CG model for biomolecular simulations. acs.org

| Component | Bead Name | Bead Type | Represents | Charge (e) |

| Palmitoyl Tail | C1, C2, C3, C4 | C1 | ~4 Methylene (B1212753) groups (CH₂) | 0 |

| Glutamate Head | Nda | P5 | Charged amine group | +1 |

| Glutamate Head | Qa | P1 | Carboxylate group | -1 |

| Glutamate Head | Qa | P1 | Second carboxylate group | -1 |

| Counterion | NA+ | Q_a | Sodium Ion | +1 |

| Solvent | W | P4 | Four water molecules | 0 |

This table is a generalized representation based on common coarse-graining practices for similar molecules and is for illustrative purposes.

Integration of Microscopic and Macroscopic Properties

Multi-scale modeling establishes a vital link between the microscopic world of atoms and the macroscopic properties we can observe and measure. ifpenergiesnouvelles.fr This approach creates a computational hierarchy, where information from a more detailed level of simulation is used to inform a less detailed, or more "coarse," level. researchgate.net

The process for a system like this compound can be conceptualized as follows:

Quantum Mechanics (QM): At the most fundamental level, QM calculations can determine the precise electronic structure and partial charges of the glutamate headgroup. This information is crucial for developing accurate force fields.

All-Atom (AA) Simulations: The QM data helps parameterize AA force fields (like CHARMM or AMBER). nih.gov AA simulations then model the surfactant with every atom explicitly represented. These simulations provide highly detailed, localized information about molecular conformation, solvent interactions, and the forces between molecules. acs.org

Coarse-Grained (CG) Simulations: Data from AA simulations, such as the potential of mean force for the interaction between molecules, is used to develop and validate the CG model. acs.org As described previously, these CG simulations can then model large-scale phenomena over microseconds or longer. acs.org

Continuum Models: Finally, the results from CG simulations, such as the mechanical properties of a surfactant bilayer, can be used as input for continuum-level theories or methods like finite element analysis to predict bulk material properties like viscosity or stress-strain behavior.

This systematic "bottom-up" integration ensures that the macroscopic predictions are grounded in the fundamental physics of the molecular interactions. researchgate.net By bridging these scales, researchers can build a comprehensive understanding of how the chemical structure of this compound dictates its function in larger, more complex systems. acs.org This multi-scale methodology is powerful for interpreting experimental results and for the rational design of new surfactant systems with desired properties. ifpenergiesnouvelles.fracs.org

Advanced Methodologies for Characterization and Analysis of Acyl Glutamate Systems

Spectroscopic Techniques for Structural and Dynamic Analysis

Spectroscopy serves as a cornerstone for investigating the molecular characteristics of sodium palmitoyl (B13399708) glutamate (B1630785), revealing details about its conformation, chiral organization, and behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and observing the molecular dynamics of acyl glutamates in solution. rsc.org By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, researchers can map the conformation of both the hydrophobic palmitoyl chain and the hydrophilic glutamate headgroup. rsc.orgubc.ca

¹H and ¹³C NMR studies provide detailed information on the torsional angles (χ¹ and χ²) of the glutamate backbone, which dictate the spatial arrangement of its functional groups. rsc.org Conformational analysis of glutamic acid analogues shows that factors like steric effects and electrostatic interactions are significant in stabilizing different conformations in aqueous solutions. rsc.org For acyl carrier proteins (ACPs), which also feature acyl chains, NMR has revealed that the hydrophobic chain resides within a pocket formed by a four-helix bundle. nih.gov Dynamic NMR experiments, such as the measurement of ¹⁵N relaxation rates, can uncover conformational exchange processes, particularly how the fatty acid chain interacts within a micellar environment. researchgate.net These dynamic insights are crucial for understanding how the molecule's flexibility allows it to interact with other molecules and form larger assemblies. nih.govmarquette.edu

Table 1: Representative ¹H NMR Chemical Shift Data for Glutamate Moieties Data is illustrative and can vary based on solvent, pH, and temperature.

| Proton | Typical Chemical Shift (ppm) |

|---|---|

| α-CH | ~3.8 |

| β-CH₂ | ~2.1 |

| γ-CH₂ | ~2.5 |

Source: General values based on glutamate derivative studies. rsc.orgubc.ca

Circular Dichroism (CD) spectroscopy is an essential tool for analyzing the secondary structure of the peptide-like glutamate moiety in sodium palmitoyl glutamate. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the chiral environment and regular, folded structures within a molecule. nih.govgoogle.com

Fluorescence spectroscopy is a highly sensitive method used to study the aggregation behavior of surfactants like this compound, particularly the formation of micelles. researchgate.net This technique often employs fluorescent probes, such as pyrene (B120774), whose spectral properties change depending on the polarity of their microenvironment. mdpi.com

The critical micelle concentration (CMC) is a key parameter determined using this method. numberanalytics.com Below the CMC, surfactant molecules exist as monomers in the solution. numberanalytics.com As the concentration increases to the CMC, they begin to self-assemble into micelles, creating hydrophobic cores. researchgate.net When a probe like pyrene moves from the polar aqueous environment into the nonpolar micellar core, its fluorescence emission spectrum changes, notably in the ratio of the first and third vibronic peaks (I₁/I₃). mdpi.com A decrease in the I₁/I₃ ratio indicates the formation of micelles. mdpi.com This method is robust for determining the CMC of various surfactants and can also provide insights into the dynamics of protein interactions with these micellar systems. nih.govescholarship.org

Table 2: Critical Micelle Concentration (CMC) Determination Methods

| Analytical Technique | Principle | Key Parameter |

|---|---|---|

| Fluorescence Spectroscopy | Change in fluorescent probe emission in different polarity environments. | I₁/I₃ ratio (Pyrene), Fluorescence Intensity |

| Conductivity | Change in the slope of conductivity vs. concentration. | Breakpoint in the plot |

| Surface Tension | Abrupt change in surface tension at the point of micelle formation. | Breakpoint in the plot |

Source: General principles of CMC determination. mdpi.comnumberanalytics.com

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" of this compound by probing the vibrational modes of its chemical bonds. irdg.orgwjgnet.com These methods are sensitive to molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. core.ac.uk

In IR and Raman spectra of acyl glutamates, specific bands can be assigned to different functional groups. Key vibrational modes include:

Amide I and Amide II bands: Originating from the peptide-like linkage, their positions are sensitive to the secondary structure (α-helix, β-sheet).

C=O stretching: From the carboxylic acid groups of the glutamate head.

C-H stretching: From the methylene (B1212753) (CH₂) groups of the palmitoyl tail.

Studies on glutamic acid and related compounds have used these techniques to characterize the molecule in different states (e.g., crystalline powder, aqueous solution at various pH levels). mdpi.comirb.hr For example, Raman spectroscopy has been used to identify the vibrational fingerprints of monosodium glutamate, with characteristic peaks observed in the 1350-1450 cm⁻¹ region. nih.gov These spectroscopic fingerprints are invaluable for identifying the compound and analyzing structural changes upon self-assembly or interaction with other molecules.

Table 3: Characteristic Vibrational Modes for Acyl Glutamates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Amide I (C=O stretch) | 1600 - 1700 | Amide |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Amide |

| Carboxylate (COO⁻) sym. stretch | ~1400 | Carboxylate |

| CH₂ scissoring | ~1470 | Alkyl Chain |

| CH₂ stretching | 2800 - 3000 | Alkyl Chain |

Source: General vibrational assignments for amino acids and lipids. irdg.orgmdpi.com

Scattering and Imaging Techniques for Supramolecular Architecture

While spectroscopic methods probe molecular-level details, scattering and imaging techniques are essential for visualizing the larger structures that this compound forms through self-assembly.

Electron microscopy techniques, including Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM), are indispensable for the direct visualization of the supramolecular architectures formed by this compound. kyoto-u.ac.jp These methods provide high-resolution images of nanostructures such as micelles, vesicles, nanofibers, and lamellar sheets that assemble in solution. beilstein-journals.orgresearchgate.net

FESEM is used to assess the surface morphology of nanoparticles and other assemblies. mdpi.comscience.gov TEM, often using negative staining or cryogenic (cryo-TEM) techniques to preserve the hydrated structures, reveals the internal details and morphology of the aggregates. beilstein-journals.orgrsc.org For example, studies on similar self-assembling amphiphiles have used TEM to visualize the transformation from one type of nanostructure to another, such as the formation of long nanofibers from smaller aggregates. beilstein-journals.org The dimensions, shape, and organization of these structures are critical to their function and can be directly measured from the micrographs. mdpi.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrene |

| Poly-L-glutamic acid |

| L-Glutamic acid |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale and measuring local properties. nih.govnist.gov For acyl glutamate systems, AFM provides invaluable data on the topography of self-assembled structures like micelles or adsorbed layers on a substrate. The instrument operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. nist.gov By monitoring the deflection of the cantilever, a three-dimensional topographic map of the surface is generated.

AFM can be operated in various modes, including contact, non-contact, and tapping mode, which is particularly useful for soft biological materials to minimize sample damage. mdpi.com This allows for the direct visualization of this compound aggregates on surfaces, revealing their size, shape, and distribution. nih.gov For instance, AFM can be used to study the formation of lipid bilayers supported by polymer cushions, a system analogous to how acyl glutamates might form films on surfaces. researchgate.net

Beyond imaging, AFM can probe the mechanical properties of the sample. mdpi.com Through force spectroscopy, the AFM tip is pressed into and retracted from the sample surface, generating force-distance curves. These curves can be analyzed to determine local mechanical properties such as adhesion and elasticity, providing insights into the stability and integrity of the acyl glutamate structures. nist.govmdpi.com High-speed AFM (HS-AFM) can even be employed to observe the dynamic behavior of glutamate-containing structures in real-time. nih.gov

Table 1: AFM-Based Characterization of Acyl Glutamate Systems

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Topography | High-resolution surface imaging. | Visualization of micelle shape, size, and surface coverage; analysis of film formation and defects. nih.gov |

| Roughness | Quantitative analysis of surface texture. | Measurement of the smoothness or irregularity of adsorbed acyl glutamate layers. researchgate.net |

| Adhesion | The force required to pull the AFM tip off the sample surface. | Information on the stickiness of the surface, reflecting intermolecular and surface-tip interactions. nist.gov |

| Elasticity | The material's ability to deform elastically under load. | Characterization of the stiffness or softness of self-assembled structures like micelles or films. mdpi.com |

Dynamic Light Scattering (DLS) for Size Distribution and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and molecules in suspension, typically in the sub-micron range. researchgate.net It is exceptionally well-suited for characterizing the micelles formed by surfactants like this compound in solution.

The technique works by illuminating the sample with a laser and measuring the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. Analysis of these intensity fluctuations yields the translational diffusion coefficient (D), which can be converted into the hydrodynamic radius (rH) using the Stokes-Einstein equation. researchgate.net

DLS is widely used to study various aspects of surfactant micelles:

Size and Polydispersity: It provides the average hydrodynamic size of the micelles and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. nanotempertech.com A low PDI value suggests a monodisperse population of micelles with a uniform size.

Critical Micelle Concentration (CMC): By measuring the scattering intensity at different surfactant concentrations, the CMC can be determined. Below the CMC, surfactant molecules exist as monomers and scattering intensity is low. Above the CMC, micelles form, leading to a sharp increase in scattering intensity. researchgate.net

Influence of Environmental Factors: DLS can be used to assess how changes in temperature, pH, and ionic strength affect micelle size and aggregation behavior. researchgate.netacs.org

Table 2: Typical DLS Data for Surfactant Micelle Characterization

| Parameter | Definition | Significance for this compound |

|---|---|---|

| Hydrodynamic Radius (rH) | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. nanotempertech.com | Indicates the effective size of the hydrated micelle in solution. |

| Z-Average Diameter | The intensity-weighted mean hydrodynamic diameter. | A primary and stable parameter produced by the analysis. researchgate.net |

| Polydispersity Index (PDI) | A measure of the heterogeneity of sizes of particles in a mixture. nanotempertech.com | A value < 0.2 typically indicates a monodisperse sample, suggesting uniform micelle formation. |

| Scattering Intensity | The amount of light scattered by the particles. | Used to determine the critical micelle concentration (CMC) and monitor aggregation. researchgate.net |

This table represents typical data obtained from DLS experiments on surfactant systems. Actual values for this compound would require specific experimental measurement.

Small-Angle X-ray Scattering (SAXS) for Solution Structure Determination

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for determining the low-resolution structure, shape, and size of macromolecules and assemblies in solution. nih.govnih.gov It provides ensemble-averaged structural information for particles in their native state, making it highly complementary to high-resolution methods like X-ray crystallography. nih.gov

In a SAXS experiment, a solution containing the particles of interest—in this case, this compound micelles—is exposed to a collimated beam of X-rays. The particles scatter the X-rays at small angles (typically < 5°), and the resulting scattering pattern is recorded by a detector. mdpi.comsesame.org.jo The scattering pattern is a function of the particle's shape, size, and internal electron density distribution.

Key structural parameters can be extracted from the SAXS data:

Maximum Particle Dimension (Dmax): The largest distance between any two points within the particle. nih.gov

Molecular Weight: The molecular weight of the scattering particle (e.g., a micelle) can be determined from the scattering intensity at zero angle. nih.gov

Shape Reconstruction: Advanced computational methods can generate low-resolution, three-dimensional models (molecular envelopes) of the particles that fit the experimental scattering data. nih.gov This can reveal whether micelles are spherical, ellipsoidal, or cylindrical.

SAXS is particularly valuable for studying flexible systems and equilibrium mixtures, allowing for the characterization of structural changes in response to varying conditions like temperature or the addition of other components. nih.govrsc.org

Chromatographic and Mass Spectrometric Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Purity Analysis